molecular formula C9H18O2 B13764278 2-Pentyl-1,3-dioxane CAS No. 5663-29-6

2-Pentyl-1,3-dioxane

Cat. No.: B13764278
CAS No.: 5663-29-6
M. Wt: 158.24 g/mol
InChI Key: SMUIAOJZCSQUSN-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentyl-1,3-dioxane can be synthesized through the acetalization of 1,3-diols with aldehydes or ketones. A common method involves the reaction of 1,3-propanediol with pentanal in the presence of an acid catalyst such as toluenesulfonic acid. The reaction is typically carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves similar acetalization reactions but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyl-1,3-dioxane is unique due to its specific pentyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its hydrophobicity and makes it suitable for applications in non-polar environments .

Properties

5663-29-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-pentyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3

InChI Key

SMUIAOJZCSQUSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OCCCO1

Origin of Product

United States

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